

# Application Note: Kinetic Measurement of Caspase-3 Activity Using Ac-DEVD-AFC

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## Compound of Interest

Compound Name: Ac-DEVD-AFC

Cat. No.: B1330964

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## Introduction

Caspase-3 (cysteine-aspartic protease 3) is a key executioner caspase in the apoptotic pathway.[1] Its activation is a critical event in programmed cell death, making it an important target for drug discovery and development in various fields, including oncology and neurodegenerative diseases.[2] This application note provides a detailed protocol for the kinetic measurement of caspase-3 activity in cell lysates using the fluorogenic substrate N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-N-(4-(trifluoromethyl)-2H-1-benzopyran-2-on-7-yl)-L- $\alpha$ -aspartamide (**Ac-DEVD-AFC**).

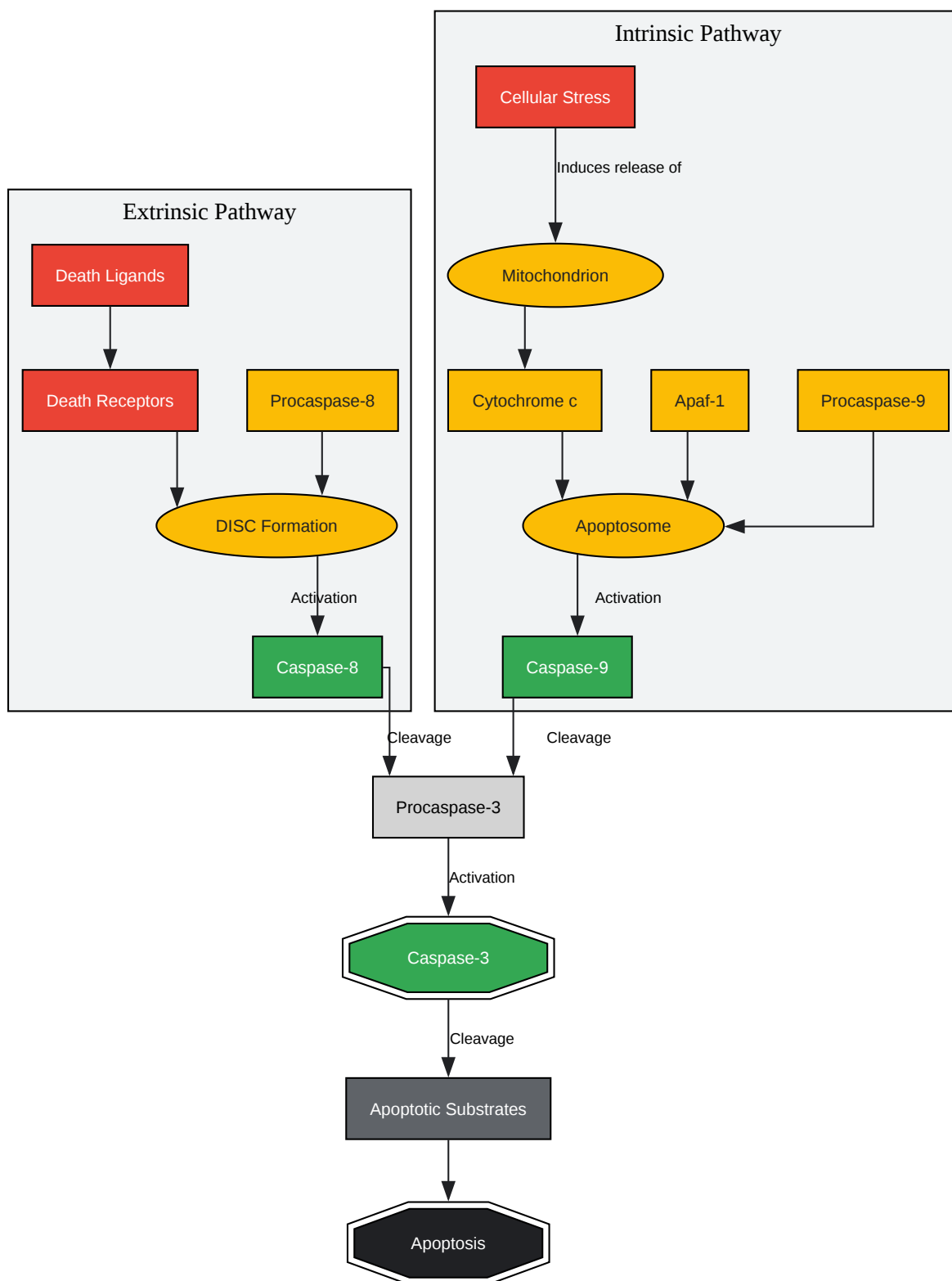
The assay is based on the proteolytic cleavage of the DEVD peptide sequence in the **Ac-DEVD-AFC** substrate by active caspase-3.[3][4] This cleavage releases the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.[3] The rate of AFC release is directly proportional to the caspase-3 activity and can be monitored in real-time using a spectrofluorometer. The excitation and emission maxima for AFC are approximately 400 nm and 505 nm, respectively.[2][5]

## Caspase-3 Signaling Pathway

Caspase-3 is typically synthesized as an inactive zymogen, procaspase-3.[1] It is activated through proteolytic cleavage by initiator caspases, primarily caspase-8 and caspase-9.[1][6][7] These initiator caspases are themselves activated by distinct signaling pathways:

- **Extrinsic Pathway:** Initiated by the binding of extracellular death ligands (e.g., FasL, TNF- $\alpha$ ) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, forming the death-inducing signaling complex (DISC), where procaspase-8 is activated.[8] Activated caspase-8 can then directly cleave and activate procaspase-3.[7][8]
- **Intrinsic (Mitochondrial) Pathway:** Triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria into the cytosol.[8] Cytochrome c then binds to Apaf-1, which, in the presence of ATP, forms a complex called the apoptosome that recruits and activates procaspase-9.[1][8] Activated caspase-9 subsequently activates procaspase-3.[1][7]

Once activated, caspase-3 proceeds to cleave a broad spectrum of cellular substrates, including structural proteins and DNA repair enzymes, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]



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**Figure 1:** Caspase-3 signaling pathway.

## Data Presentation

The following tables summarize key quantitative data for the kinetic measurement of caspase-3 activity using **Ac-DEVD-AFC**.

Table 1: Reagent and Assay Parameters

Parameter	Value	Reference
Substrate		
Name	Ac-DEVD-AFC	[3][5]
Molecular Weight	729 g/mol	[3]
Stock Solution	1-10 mM in DMSO	[9]
Final Concentration	50 $\mu$ M	[10][11][12]
Fluorophore		
Name	7-amino-4-trifluoromethylcoumarin (AFC)	[3]
Excitation Wavelength	~400 nm	[2][3][5]
Emission Wavelength	~505 nm	[2][3][5]
Enzyme		
Source	Purified recombinant caspase-3 or cell lysates	[3][13]
Typical Protein per Well	50-200 $\mu$ g of cell lysate	[10]
Assay Conditions		
Temperature	37°C	[3][10][11]
Incubation Time	1-2 hours (kinetic reading every 10-15 min)	[10]
Assay Volume	100-200 $\mu$ L in a 96-well plate	
Controls		
Negative Control	Lysates from non-apoptotic cells; buffer only	[4][13]
Positive Control	Purified active caspase-3; lysates from cells treated with an apoptosis inducer (e.g., staurosporine)	[2]

Inhibitor Control

Ac-DEVD-CHO

[\[2\]](#)[\[3\]](#)

Table 2: Buffer Compositions

Buffer Type	Components	Reference
Lysis Buffer	50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, with freshly added protease inhibitors	<a href="#">[14]</a>
2X Reaction Buffer	40 mM PIPES (pH 7.2), 200 mM NaCl, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, with 20 mM DTT added fresh	<a href="#">[3]</a> <a href="#">[9]</a>

## Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

## Materials

- 96-well black, clear-bottom microplate
- Fluorometric plate reader with 400 nm excitation and 505 nm emission filters
- Refrigerated microcentrifuge
- Multichannel pipette
- **Ac-DEVD-AFC** substrate (e.g., from BD Biosciences, Cayman Chemical)[\[2\]](#)[\[3\]](#)
- Purified active caspase-3 (positive control)
- Caspase-3 inhibitor (e.g., Ac-DEVD-CHO)
- Cell culture reagents

- Apoptosis-inducing agent (e.g., staurosporine)
- Lysis Buffer (see Table 2)
- 2X Reaction Buffer (see Table 2)
- Dithiothreitol (DTT)
- Bovine Serum Albumin (BSA) for protein quantification (e.g., BCA assay)
- Phosphate-Buffered Saline (PBS)

## Procedure

1. Cell Lysate Preparation a. Seed cells in appropriate culture vessels and treat with experimental compounds or an apoptosis-inducing agent to induce caspase-3 activity. Include a vehicle-treated control group. b. After treatment, harvest both adherent and suspension cells. c. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[10] d. Discard the supernatant and wash the cell pellet with ice-cold PBS. e. Centrifuge again and discard the supernatant. f. Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer per  $1-5 \times 10^6$  cells.[12] g. Incubate the lysate on ice for 10-15 minutes.[10] h. Centrifuge at 10,000 x g for 10 minutes at 4°C.[13] i. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate. j. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). k. Normalize the protein concentration of all samples with Lysis Buffer to ensure equal protein loading in the assay.[10] Lysates can be stored at -80°C for future use.

2. Assay Reaction Setup a. Prepare the 1X Assay Buffer by mixing equal volumes of 2X Reaction Buffer and dH<sub>2</sub>O, and adding DTT to a final concentration of 10 mM. b. In a 96-well black plate, add the following to each well:

- Sample Wells: 50-100 µg of cell lysate in a volume of 50 µL.
- Positive Control Well: 50 µL of 1X Assay Buffer containing a known amount of purified active caspase-3.
- Negative Control Well: 50 µL of lysate from untreated cells.
- Blank Well: 50 µL of 1X Assay Buffer without any lysate.
- Inhibitor Control Well: 50 µL of lysate from treated cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes prior to adding the substrate. c. Prepare the substrate solution by diluting the **Ac-DEVD-AFC** stock solution in 1X Assay Buffer to a 2X

working concentration (e.g., 100  $\mu\text{M}$  for a final concentration of 50  $\mu\text{M}$ ). d. Add 50  $\mu\text{L}$  of the 2X substrate solution to each well to initiate the reaction. The final volume in each well should be 100  $\mu\text{L}$ .

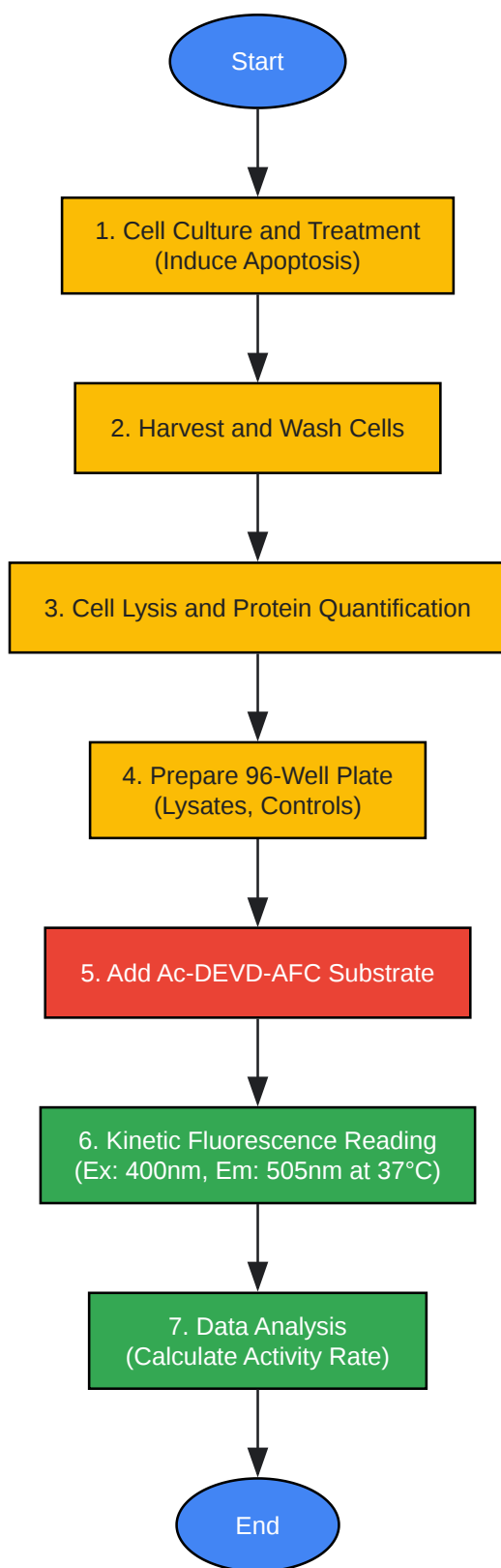
3. Kinetic Measurement a. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. b. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 10-15 minutes for 1-2 hours. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

4. Data Analysis a. Subtract the fluorescence intensity of the blank well from all other readings. b. Plot the RFU versus time for each sample. c. The caspase-3 activity is proportional to the slope of the linear portion of this curve ( $\Delta\text{RFU}/\Delta\text{time}$ ). d. The fold-increase in caspase-3 activity can be calculated by comparing the activity in treated samples to the activity in untreated control samples.[\[12\]](#)

## Experimental Workflow

The following diagram illustrates the key steps in the kinetic measurement of caspase-3 activity.





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**Figure 2:** Experimental workflow diagram.

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- To cite this document: BenchChem. [Application Note: Kinetic Measurement of Caspase-3 Activity Using Ac-DEVD-AFC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330964#kinetic-measurement-of-caspase-3-activity-with-ac-devd-afc]

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